N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide
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Overview
Description
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is a compound that belongs to the class of benzotriazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, organic synthesis, and materials science. The presence of both amino and benzotriazole groups in the molecule imparts unique chemical and biological properties, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide typically involves the reaction of 4-aminoaniline with benzotriazole derivatives under specific conditions. One common method includes the acylation of 4-aminoaniline with benzotriazole acetic acid derivatives in the presence of coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and real-time monitoring can enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The benzotriazole ring can be reduced under specific conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas (H₂) are commonly employed.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Reduced benzotriazole derivatives.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzotriazole ring can participate in π-π stacking interactions. These interactions can disrupt the normal function of enzymes or receptors, leading to the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(4-Aminophenyl)benzothiazole: Known for its antimicrobial properties.
4-Amino-3-methylphenylbenzothiazole: Investigated for its anticancer activity.
Uniqueness
N-(4-Amino-phenyl)-2-benzotriazol-1-yl-acetamide is unique due to the presence of both amino and benzotriazole groups, which confer distinct chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
436090-04-9 |
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Molecular Formula |
C14H13N5O |
Molecular Weight |
267.29 g/mol |
IUPAC Name |
N-(4-aminophenyl)-2-(benzotriazol-1-yl)acetamide |
InChI |
InChI=1S/C14H13N5O/c15-10-5-7-11(8-6-10)16-14(20)9-19-13-4-2-1-3-12(13)17-18-19/h1-8H,9,15H2,(H,16,20) |
InChI Key |
NJAUNURPFXPERM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2CC(=O)NC3=CC=C(C=C3)N |
Origin of Product |
United States |
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